S-acetyl-PEG8-alcohol

Catalog No.
S542278
CAS No.
1334177-81-9
M.F
C18H36O9S
M. Wt
428.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-acetyl-PEG8-alcohol

CAS Number

1334177-81-9

Product Name

S-acetyl-PEG8-alcohol

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

Molecular Formula

C18H36O9S

Molecular Weight

428.54

InChI

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3

InChI Key

PGTIAXGQNCASCI-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

S-acetyl-PEG8-alcohol

The exact mass of the compound S-acetyl-PEG8-alcohol is 428.208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Acetyl group: This group can be removed (deprotected) to reveal a thiol (sulfhydryl) group, which is highly reactive and can be used to attach other molecules ().
  • PEG (polyethylene glycol) chain: This chain is hydrophilic, meaning it loves water. This increases the water solubility of any molecule it is attached to (). The length of the PEG chain, in this case 8 units, influences how water-soluble the final product will be.
  • Alcohol group: This group can also be used for further chemical modifications to attach other functionalities to the molecule ().

These properties make S-acetyl-PEG8-alcohol a valuable tool for several scientific research applications:

  • Drug delivery: By attaching a therapeutic drug molecule to S-acetyl-PEG8-alcohol, scientists can improve the drug's water solubility and potentially enhance its delivery within the body (). The PEG chain can also help the drug evade clearance mechanisms and prolong its circulation time in the body.
  • Surface modification: S-acetyl-PEG8-alcohol can be used to modify the surface properties of nanoparticles, proteins, or other biomolecules. The PEG chain introduces a hydrophilic layer, which can improve the biocompatibility of the material and reduce its interaction with cells and tissues.
  • Bioconjugation: The reactive thiol group generated after deprotection allows for the attachment of other biomolecules like antibodies, peptides, or imaging agents. This creates new bioconjugates with specific functionalities for research purposes.

S-acetyl-PEG8-alcohol is a specialized compound that consists of a polyethylene glycol backbone with an acetyl group and an alcohol functional group. This structure imparts significant hydrophilicity, enhancing its solubility in aqueous environments. The presence of the sulfur acetyl group allows for the potential deprotection to yield thiol groups, which can be further utilized in various

S-acetyl-PEG8-alcohol itself doesn't have a specific mechanism of action. It functions as a linker molecule. The mechanism of action comes into play when it's conjugated to other molecules.

  • The PEG chain increases the water solubility and potentially reduces aggregation of the attached molecule [].
  • The spacer functionality of the PEG chain can influence the interaction of the attached molecule with its target.
  • Wear appropriate personal protective equipment (PPE) like gloves and eye protection.
  • Handle in a well-ventilated area.
  • Refer to general laboratory safety guidelines for handling unknown compounds.
, including:

  • Deprotection: The sulfur acetyl group can be removed to generate thiol groups, which are highly reactive and can form disulfide bonds or participate in nucleophilic substitutions.
  • Substitution: The alcohol group can react with electrophiles, such as alkyl halides or acyl chlorides, under basic conditions to form various derivatives.

Common Reagents and Conditions

  • Deprotection: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
  • Substitution: Alkyl halides or acyl chlorides are typical reagents used under basic conditions to facilitate the reaction.

Major Products Formed

  • Thiol-PEG8-alcohol: Resulting from the deprotection of the sulfur acetyl group.
  • PEG8-derivatives: Formed through reactions involving the alcohol group with various electrophiles.

S-acetyl-PEG8-alcohol exhibits significant biological activity primarily due to its role as a linker in PROTAC technology. By facilitating the selective degradation of target proteins via the ubiquitin-proteasome system, it enhances the therapeutic potential of various drug candidates. The compound's ability to modify biomolecules improves their solubility and stability, making it valuable in drug delivery systems.

The synthesis of S-acetyl-PEG8-alcohol typically involves:

  • Reaction of Polyethylene Glycol: Polyethylene glycol is reacted with a sulfur acetylating agent.
  • Reaction Conditions: This reaction is often conducted in solvents such as dichloromethane or tetrahydrofuran at room temperature.
  • Purification: The product is purified using techniques like column chromatography to achieve high purity levels.

In industrial settings, similar methods are employed but scaled up using automated systems for precise control over reaction conditions and large-scale purification techniques.

S-acetyl-PEG8-alcohol has diverse applications across various fields:

  • Chemistry: Serves as a linker in synthesizing complex molecules and polymers.
  • Biology: Used for modifying biomolecules such as proteins and peptides to enhance solubility and stability.
  • Medicine: Plays a role in drug delivery systems, improving pharmacokinetics and bioavailability of therapeutic agents.
  • Industry: Utilized in developing advanced materials and coatings.

Research involving S-acetyl-PEG8-alcohol focuses on its interactions with biological molecules, particularly proteins. Its ability to form stable conjugates enhances the efficacy of drug delivery systems by improving solubility and targeting capabilities. Studies have shown that conjugation with S-acetyl-PEG8-alcohol can significantly alter the pharmacokinetic properties of attached therapeutic agents, leading to improved therapeutic outcomes.

Several compounds share structural similarities with S-acetyl-PEG8-alcohol. Here are a few notable examples:

Compound NameMolecular WeightUnique Features
S-acetyl-PEG4-alcoholLower molecular weightShorter PEG chain; less hydrophilic but more flexible
S-acetyl-PEG6-alcoholIntermediate molecular weightBalanced hydrophilicity; effective for moderate solubility
S-acetyl-PEG12-alcoholHigher molecular weightLonger PEG chain; enhanced solubility but increased steric hindrance

Uniqueness

S-acetyl-PEG8-alcohol stands out due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This characteristic makes it particularly useful in applications requiring enhanced solubility without significantly increasing molecular weight compared to both shorter and longer PEG derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

428.208

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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